

Specificity Profile of NVP-ADW742

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Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

Cat. No.: S548342

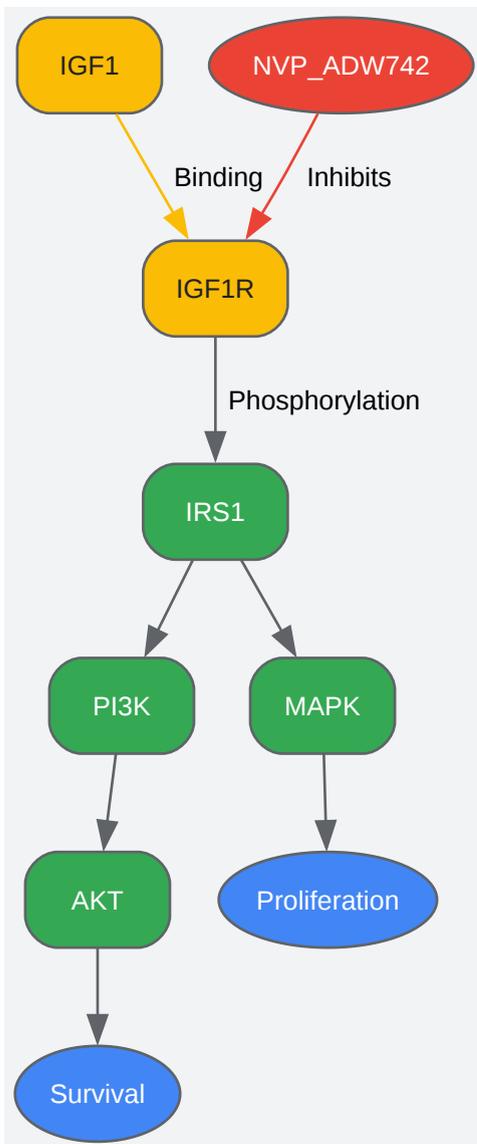
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The following data is compiled from biochemical and cellular assays.

Target Kinase	Reported IC ₅₀ (μM)	Experimental Context	Selectivity (vs. IGF-1R)
IGF-1R	0.17 / 0.078 [1]	Cellular autophosphorylation / Time-resolved fluorescence assay	-
InsR (Insulin Receptor)	2.8 [1]	Cellular assay	>16-fold less potent
c-Kit	>5 [1]	Cellular assay	Minimal inhibitory activity
HER2 (ErbB2)	>5 [1]	Not specified	Minimal inhibitory activity
PDGFR	>5 [1]	Not specified	Minimal inhibitory activity
VEGFR-2	>5 [1]	Not specified	Minimal inhibitory activity
Bcr-Abl	>5 [1]	Not specified	Minimal inhibitory activity

Mechanism of Action and Signaling Pathway

NVP-ADW742 functions by specifically binding to the tyrosine kinase domain of IGF-1R, inhibiting its autophosphorylation and subsequent activation of the downstream PI3K/AKT and MAPK/Erk signaling cascades [2] [3] [4]. This inhibition leads to cell cycle arrest and the induction of apoptosis in various cancer cells [3] [4]. The following diagram illustrates this targeted pathway.



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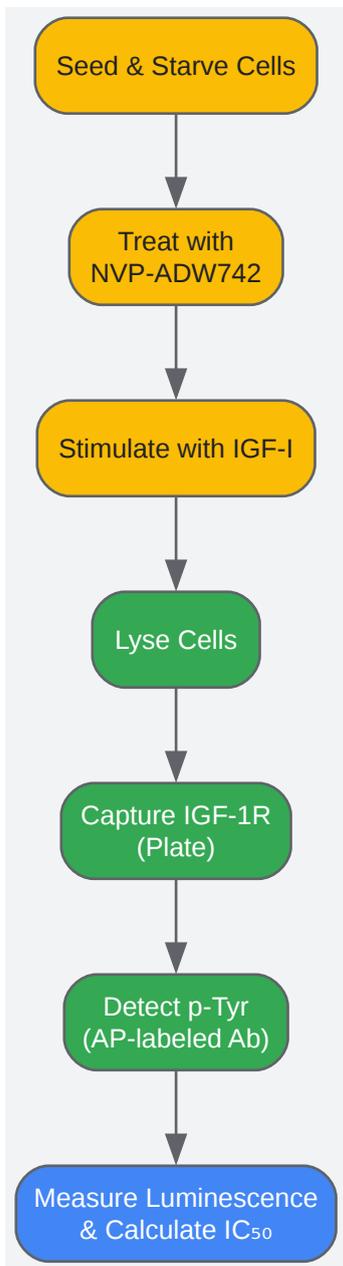
*IGF-1R Signaling Pathway and **NVP-ADW742** Inhibition*

Key Experimental Protocols

The primary data on **NVP-ADW742**'s specificity was generated using standardized kinase assays.

- **Cellular Kinase Activity (Capture ELISA) [1]:** This method measures the inhibitor's effect on IGF-1R autophosphorylation in intact cells. Cells are serum-starved, treated with **NVP-ADW742**, and then stimulated with IGF-I. The cells are lysed, and IGF-1R is captured onto a plate. Phosphorylation is detected using an anti-phosphotyrosine antibody, allowing for calculation of IC₅₀ values.
- **Cellular Proliferation (MTT) Assay [1]:** To confirm the functional consequence of IGF-1R inhibition, tumor cell lines are treated with **NVP-ADW742** for 48 hours. Cell survival is then quantified using the MTT assay, which measures metabolic activity, to determine the inhibitor's anti-proliferative IC₅₀.

The diagram below outlines the workflow for the cellular kinase activity assay.



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Cellular Kinase Assay Workflow

Research Context and Comparison

In research, **NVP-ADW742** is recognized as a **selective IGF-1R inhibitor** and is often used as a reference compound in preclinical studies. Its key advantage lies in its **>16-fold selectivity for IGF-1R over InsR** [1],

which helps in delineating the specific roles of IGF-1R signaling in cancer models, as combined inhibition of IGF-1R and InsR can lead to metabolic side effects.

Based on the available data, **NVP-ADW742** shows a clean profile against several other prominent kinases, making it a valuable tool for proof-of-concept studies. For the most current information on its activity across a broader kinase panel, consulting dedicated kinase profiling databases would be recommended.

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References

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